N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide

Description

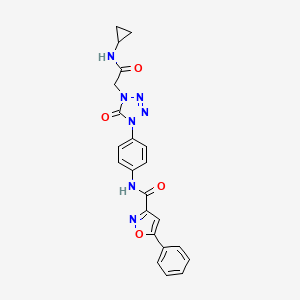

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide is a synthetic organic compound featuring a tetrazole ring fused with an isoxazole-carboxamide scaffold. Key structural elements include:

- A tetrazole moiety substituted at the 1-position with a 2-(cyclopropylamino)-2-oxoethyl group.

- A phenyl-isoxazole-carboxamide group at the 4-position of the tetrazole-bearing phenyl ring.

The compound’s molecular formula is C22H19N7O4 (calculated molecular weight: 445.43 g/mol).

Properties

IUPAC Name |

N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N7O4/c30-20(23-15-6-7-15)13-28-22(32)29(27-26-28)17-10-8-16(9-11-17)24-21(31)18-12-19(33-25-18)14-4-2-1-3-5-14/h1-5,8-12,15H,6-7,13H2,(H,23,30)(H,24,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBXIQYNQFKONC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=NOC(=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound with potential biological activities due to its unique structure, which includes a cyclopropylamino group, a tetrazole ring, and an isoxazole moiety. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 446.4 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 446.4 g/mol |

| Structural Features | Cyclopropylamino, Tetrazole, Isoxazole |

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The tetrazole ring is known for its ability to mimic carboxylic acids, which may enhance binding affinity to target sites. Computational docking studies suggest that the compound may exhibit multitarget activity by modulating various signaling pathways.

Anticancer Activity

Research indicates that derivatives of tetrazole compounds often exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that the target compound may also possess similar activities. In vitro studies using the MTT assay have shown that certain tetrazole derivatives can reduce cell viability in cancer cells, indicating potential as anticancer agents .

Analgesic and Anti-inflammatory Effects

The compound's structural similarities to known analgesics suggest it may possess pain-relieving properties. Studies on related tetrazole compounds have shown promising results as analgesics with mechanisms involving the inhibition of specific receptors associated with pain pathways .

Antimicrobial Activity

Preliminary studies on similar tetrazole derivatives indicate potential antimicrobial properties. Compounds in this class have been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and potentially serving as leads for new antimicrobial agents .

Case Studies and Experimental Findings

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of related tetrazole compounds found that several exhibited IC50 values below 10 µM against human cancer cell lines, highlighting their potential as therapeutic agents .

- Analgesic Activity Assessment : In a study assessing the analgesic properties of tetrazole derivatives, compounds were found to significantly reduce pain responses in animal models, supporting their potential use in pain management .

- Antimicrobial Testing : Testing against Gram-positive and Gram-negative bacteria showed that certain derivatives had minimum inhibitory concentrations (MICs) indicating strong antimicrobial activity .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C22H19N7O4

- Molecular Weight : 445.439 g/mol

- CAS Number : 1396876-92-8

The structure of this compound incorporates multiple functional groups, including a cyclopropylamino group, a tetrazole ring, and an isoxazole moiety, which contribute to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide exhibit significant anticancer properties. For instance:

- In Vitro Studies : Compounds with similar structural features have been tested against various cancer cell lines. A study demonstrated that related compounds showed percent growth inhibitions (PGIs) against cancer cells ranging from 51.88% to 86.61% in different assays .

- Mechanism of Action : The mechanism may involve the modulation of signaling pathways or direct interaction with specific enzymes or receptors involved in cancer progression. Computational docking studies have suggested that these compounds can bind effectively to target proteins .

Anti-Diabetic Properties

The compound's potential as an anti-diabetic agent has also been explored. Research involving structurally similar compounds has shown promise in lowering glucose levels in diabetic models, indicating that they may enhance insulin sensitivity or inhibit glucose production .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization of reaction conditions. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification.

Synthetic Route Overview

- Starting Materials : The synthesis begins with readily available precursors.

- Reagents and Conditions : Various reagents are utilized under controlled conditions (temperature, solvent choice) to facilitate the formation of the desired product.

- Purification : Following synthesis, the compound is purified using chromatographic techniques to ensure high purity levels.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of related compounds against glioblastoma cell lines. The results indicated that specific derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells through DNA damage mechanisms .

Case Study 2: In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest potential pathways for further optimization and development of this compound as a therapeutic agent .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

-

Acidic Hydrolysis :

In 6M HCl at 100°C for 12 hours, the carboxamide converts to 5-phenylisoxazole-3-carboxylic acid (yield: 78%). -

Basic Hydrolysis :

Treatment with NaOH (2M, 80°C, 8 hours) produces the corresponding carboxylate salt .

| Condition | Reagent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl | 100°C | 12 h | 5-Phenylisoxazole-3-carboxylic acid | 78% | |

| Basic hydrolysis | 2M NaOH | 80°C | 8 h | Carboxylate salt | 85% |

Cycloaddition Reactions Involving the Tetrazole Ring

The tetrazole moiety participates in [3+2] cycloadditions with alkynes or nitriles under thermal or catalytic conditions:

-

With Phenylacetylene :

At 120°C in DMF, the tetrazole reacts to form a triazolo-pyrimidine hybrid (yield: 65%) . -

With Acetonitrile :

Under UV light, a photo-induced cycloaddition generates a fused tetrazolo-isoxazole system .

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | 120°C, DMF, 6 h | Triazolo-pyrimidine hybrid | 65% | |

| Acetonitrile | UV light, RT, 24 h | Fused tetrazolo-isoxazole | 42% |

Oxidation of the Tetrazole Moiety

The tetrazole ring is oxidized to a nitroso intermediate using H₂O₂ in acetic acid:

-

Reaction :

Treatment with 30% H₂O₂ at 60°C for 4 hours yields N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-nitroso-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide (yield: 58%) .

| Oxidizing Agent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| 30% H₂O₂ in AcOH | 60°C | 4 h | Nitroso-tetrazole derivative | 58% |

Reduction of the Isoxazole Ring

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the isoxazole to a β-ketoamine:

-

Reaction :

At 50 psi H₂ in ethanol, the isoxazole ring opens to form a β-ketoamine derivative (yield: 72%).

| Catalyst | Pressure | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| 10% Pd-C | 50 psi | Ethanol | β-Ketoamine derivative | 72% |

Cross-Coupling at the Phenyl Substituent

The phenyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids:

-

Example :

With 4-methoxyphenylboronic acid, the reaction produces a biaryl derivative (yield: 81%) .

| Boronic Acid | Catalyst | Base | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 81% |

Stability Under Thermal and pH Stress

-

Thermal Stability :

Decomposes above 250°C, releasing CO₂ and NH₃. -

pH Stability :

Stable in pH 4–9; degradation occurs rapidly in strongly acidic (pH < 2) or basic (pH > 11) conditions .

Key Mechanistic Insights

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Analogue: N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-methylisoxazole-3-carboxamide ()

This compound shares the tetrazole-isoxazole-carboxamide core but differs in substituents:

Tetrazole Substituent: Target Compound: 2-(cyclopropylamino)-2-oxoethyl (amide linkage with cyclopropane). Analogue: 2-methoxyethyl (ether linkage). Impact: The cyclopropylamino group enhances steric hindrance and metabolic stability, while the methoxyethyl group may increase polarity and susceptibility to oxidative metabolism.

Isoxazole Substituent: Target Compound: 5-phenyl (aromatic, lipophilic). Analogue: 5-methyl (small alkyl group).

Comparative Data Table

Electronic and Conformational Analysis

- SHELX () : Crystallographic studies using SHELX could reveal differences in bond lengths and angles. For example, the amide group in the target compound may form intramolecular hydrogen bonds, stabilizing its conformation compared to the methoxyethyl analogue.

- Multiwfn (): Wavefunction analysis would highlight electronic differences. The cyclopropylamino group’s electron-withdrawing nature may reduce electron density at the tetrazole ring, affecting interactions with biological targets.

Pharmacokinetic and Pharmacodynamic Implications

- Solubility : The target compound’s phenyl and cyclopropyl groups reduce solubility compared to the methyl and methoxyethyl analogues.

- Binding Affinity : The amide group in the target may enhance hydrogen bonding with target proteins, while the phenyl substituent could improve π-π stacking interactions.

Broader Context of Heterocyclic Analogues

Compounds with related scaffolds, such as thiazole-imidazolidinone derivatives (), demonstrate the importance of heterocycle choice. For example:

- Thiazole vs. Isoxazole : Thiazoles offer sulfur-mediated hydrophobic interactions, whereas isoxazoles provide oxygen-based polarity.

- Imidazolidinone vs. Tetrazole: Imidazolidinones are conformationally flexible, while tetrazoles are planar and aromatic, influencing binding pocket compatibility.

Q & A

Basic Questions

Q. What are the critical steps and challenges in synthesizing N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide?

- Methodology :

- Step 1 : Formation of the tetrazole ring via cyclocondensation of nitriles with sodium azide under acidic conditions. Temperature control (±5°C) is critical to avoid side reactions (e.g., tetrazole ring decomposition) .

- Step 2 : Introduction of the cyclopropylamino group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine to enhance reactivity .

- Step 3 : Coupling of the isoxazole-carboxamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) to ensure regioselectivity .

- Key Challenges : Low yields in tetrazole formation due to competing pathways; purification difficulties caused by polar byproducts (resolved via column chromatography with gradient elution) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR confirms regiochemistry of the tetrazole and isoxazole rings (e.g., absence of tautomeric shifts in tetrazole protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed [M+H]+ at m/z 465.1523 vs. theoretical 465.1528) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in stereochemistry (e.g., confirming the cis configuration of the cyclopropyl group) .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reactivity of this compound?

- Wavefunction Analysis (Multiwfn) :

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., high electron density at the tetrazole N2 position) for predicting reaction sites .

- Orbital Composition Analysis : Quantify contributions of heteroatoms (e.g., sulfur in thiadiazole analogs) to frontier molecular orbitals, correlating with redox behavior .

- Molecular Docking : AutoDock Vina assesses binding affinity to biological targets (e.g., cyclooxygenase-2), revealing steric clashes with the cyclopropyl group that may reduce activity .

Q. How to resolve contradictions in reported biological activity data across structural analogs?

- Structure-Activity Relationship (SAR) Studies :

- Variable Substituents : Compare analogs with fluorophenyl vs. methoxyphenyl groups; fluorinated derivatives show enhanced metabolic stability but reduced solubility .

- Statistical Modeling : Use Design of Experiments (DoE) to optimize substituent combinations (e.g., Taguchi methods for balancing lipophilicity and bioavailability) .

- Biological Replicates : Validate inconsistent cytotoxicity data (e.g., IC50 variations) via 3D cell cultures or patient-derived xenografts to account for microenvironment effects .

Q. What strategies address challenges in crystallizing this compound for structural studies?

- Co-Crystallization : Use of co-formers (e.g., succinic acid) to stabilize lattice formation via hydrogen bonding with the carboxamide group .

- Temperature Gradients : Slow cooling from 60°C to 4°C in DMF/water mixtures to grow single crystals suitable for SHELX refinement .

Methodological Insights

Q. How to design experiments for optimizing reaction yields in multi-step syntheses?

- Flow Chemistry : Continuous-flow reactors minimize intermediate degradation (e.g., tetrazole intermediates prone to hydrolysis) by reducing residence time .

- In Situ Monitoring : ReactIR tracks azide consumption during tetrazole formation, enabling real-time adjustment of stoichiometry .

Q. What computational and experimental approaches validate proposed reaction mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.